molecular formula C19H23N3O2 B2480635 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941883-44-9

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2480635
CAS No.: 941883-44-9
M. Wt: 325.412
InChI Key: MRDDKJIPHXKEBL-UHFFFAOYSA-N
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Description

The research compound 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one presents a hybrid structure of significant interest for medicinal chemistry and pharmacological research. This molecule integrates a dihydropyridazinone core, known for its diverse biological activities, with a 2,4-dimethylphenyl group and a N-acylpiperidine side chain. The 2,4-dimethylphenyl moiety is a recognized pharmacophore in synthetic compounds investigated for their analgesic properties . Concurrently, the 2-oxo-2-(piperidin-1-yl)ethyl group is a structural feature found in other research compounds and contributes to the molecule's profile as an N-acylpiperidine, a class known to interact with various biological targets . The piperidine ring is a common building block in numerous pharmacologically active substances, underscoring the research utility of this compound . Its primary research value lies in the exploration of novel analgesic pathways and the study of central nervous system (CNS) targets. Researchers may employ this compound in the design of studies aimed at understanding structure-activity relationships (SAR) for ligands targeting pain management. The mechanism of action for this specific compound is not yet fully characterized, but its design suggests potential for interaction with enzyme or receptor systems that are modulated by similar heterocyclic scaffolds . This product is intended for research purposes in a controlled laboratory environment only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-6-7-16(15(2)12-14)17-8-9-18(23)22(20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDDKJIPHXKEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine ring.

    Attachment of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the dimethylphenyl group to the pyridazinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridazinone derivatives.

Scientific Research Applications

Research indicates that compounds similar to 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit significant antimicrobial , antiviral , and anticancer properties.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were effectively inhibited by derivatives of pyridazinones, suggesting that this compound may also possess similar efficacy .

Antiviral Activity

There is evidence supporting the antiviral potential of pyridazinone derivatives. Studies have shown that these compounds can inhibit viral replication by targeting specific enzymes involved in viral life cycles. For example:

  • Inhibition of human dihydroorotate dehydrogenase (DHODH) has been linked to antiviral activity against certain viruses .

Anticancer Applications

The structural features of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one suggest its potential in cancer therapy. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Compounds targeting specific signaling pathways involved in cancer cell proliferation have shown promise in preclinical studies .

Synthesis and Production

The synthesis of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of the Piperidine Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Dimethylphenyl Group : Often accomplished via Friedel-Crafts alkylation or acylation reactions.

Case Studies

Several studies have documented the biological evaluation of pyridazinone derivatives:

StudyFindings
Prabhakar et al. (2024)Evaluated antimicrobial activity against S. aureus and E. coli; revealed good efficacy for synthesized compounds .
NCBI Research (2015)Investigated DHODH inhibitors; demonstrated antiviral potential through inhibition assays .
MDPI Study (2024)Explored anticancer properties; compounds induced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related dihydropyridazinone derivatives are compared:

Compound Name 6-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethylphenyl 2-Oxoethyl-piperidin-1-yl C₂₁H₂₅N₃O₂ 351.45 Enhanced hydrophobicity; potential CNS activity
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3-one Phenyl 2-Oxoethyl-phenyl C₁₈H₁₄N₂O₂ 290.32 Simpler structure; lower molecular weight
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3-one 2-Chlorophenyl 2-Oxoethyl-piperazinyl (chlorophenyl) C₂₃H₂₁Cl₂N₅O₂ 478.35 Dual chloro groups; piperazine for polarity
6-(3,4-Dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one 3,4-Dimethylphenyl 2-Oxoethyl-(3,5-dimethylpiperidin-1-yl) C₂₁H₂₇N₃O₂ 353.47 Increased steric hindrance; branched piperidine

Physicochemical Properties

  • Solubility : The target compound’s 2,4-dimethylphenyl group reduces water solubility compared to the phenyl analogue . Piperidine derivatives generally exhibit better lipid solubility than piperazine-containing compounds (e.g., ), which may enhance blood-brain barrier penetration.
  • Melting Points : and report melting points for analogues (243–245°C and 215–217°C, respectively) . The target compound’s additional methyl groups likely raise its melting point above 250°C due to increased crystallinity.

Pharmacological Activity

  • Receptor Binding : Piperidine moieties (as in the target compound) are common in CNS-targeting drugs due to their ability to interact with σ-receptors or dopamine transporters. In contrast, piperazine derivatives (e.g., ) often target serotonin or adrenergic receptors .

Stability and Reactivity

  • Oxidative Stability : The 2,4-dimethylphenyl group’s electron-donating methyl groups stabilize the aromatic ring against electrophilic attack compared to chlorophenyl analogues .
  • Hydrolytic Sensitivity : The 2-oxoethyl chain is susceptible to esterase-mediated hydrolysis, but the piperidine group’s steric bulk may mitigate this compared to smaller substituents (e.g., phenyl in ).

Biological Activity

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic compound belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a dimethylphenyl group and a piperidine moiety, suggests diverse pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is 6-(2,4-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. The synthesis typically involves several steps:

  • Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
  • Introduction of the Piperidine Group : This is done via nucleophilic substitution reactions.
  • Attachment of the Dimethylphenyl Group : Often accomplished through Friedel-Crafts alkylation or acylation reactions.

Antimicrobial Properties

Research indicates that compounds similar to 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Anticancer Activity

There is emerging evidence that this compound can inhibit cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

The biological activity of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of cellular pathways that result in physiological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways by inhibiting specific enzymes
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using an animal model of inflammation. The administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one with high purity?

Answer:

  • Key Routes :
    • One-pot multi-step reactions : Utilize sequential coupling of the dihydropyridazinone core with 2,4-dimethylphenyl and piperidine-containing moieties under controlled pH and temperature (e.g., anhydrous conditions at 60–80°C) .
    • Post-functionalization : Start with a pre-synthesized dihydropyridazinone scaffold, followed by alkylation at the C2 position using 2-bromo-1-(piperidin-1-yl)ethanone. Monitor reaction progress via TLC and purify via flash chromatography .
  • Purity Optimization :
    • Employ recrystallization using ethyl acetate/hexane mixtures.
    • Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and HRMS (m/z accuracy within 3 ppm) .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the dihydropyridazinone ring (e.g., downfield signals for C3-ketone at ~170 ppm in 13C NMR) and piperidine protons (δ 1.4–2.8 ppm in 1H NMR) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bending (2,4-dimethylphenyl group at ~830 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]+ with exact mass matching theoretical calculations (±3 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:

  • Structural Modifications :
    • Piperidine Substitution : Replace piperidine with morpholine or pyrrolidine to assess the impact of ring size on target binding .
    • Phenyl Group Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2,4-dimethylphenyl moiety to enhance metabolic stability .
  • Biological Assays :
    • Test in vitro against kinase or protease targets using fluorescence polarization assays.
    • Compare IC50 values with structurally related compounds (e.g., pyridazinones with varying substituents) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., buffer pH 6.5, 37°C) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
    • Validate compound stability in assay media via LC-MS to rule out degradation artifacts .
  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation inhibition) endpoints .

Advanced: How can X-ray crystallography aid in understanding this compound’s binding mode?

Answer:

  • Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods.
  • Structural Insights :
    • Resolve hydrogen-bonding interactions between the dihydropyridazinone core and active-site residues.
    • Analyze piperidine ring conformation (chair vs. boat) for steric compatibility .

Basic: What are the primary challenges in improving aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in dioxane) to enhance solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the C6 position for pH-dependent release .

Advanced: How can computational modeling predict metabolic liabilities of this compound?

Answer:

  • In Silico Tools :
    • Use Schrödinger’s QikProp to predict CYP450 metabolism sites (e.g., piperidine N-dealkylation).
    • Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

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